molecular formula C16H29N3O4 B13400527 Valylprolylleucine

Valylprolylleucine

Cat. No.: B13400527
M. Wt: 327.42 g/mol
InChI Key: NHXZRXLFOBFMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Valylprolylleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the compound, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Valylprolylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Valylprolylleucine exerts its effects by inhibiting dipeptidyl aminopeptidase IV (CD26). This enzyme plays a crucial role in the degradation of incretin hormones, which are involved in the regulation of insulin secretion and glucose homeostasis. By inhibiting CD26, this compound enhances the activity of incretin hormones, leading to improved glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence, which confers high inhibitory activity against CD26. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Valylprolylleucine (VPL) is a dipeptide composed of valine and proline, which are both branched-chain amino acids. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities, particularly in muscle metabolism and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Muscle Metabolism :
    • This compound has been shown to influence muscle metabolism positively. Similar to leucine, it may activate the mTOR pathway, promoting protein synthesis and muscle growth. This is critical for athletes and individuals undergoing rehabilitation after injury.
    • Studies indicate that branched-chain amino acids (BCAAs), including valine, can enhance muscle recovery and reduce exercise-induced muscle damage .
  • Neuroprotective Effects :
    • Research suggests that peptides like this compound may possess neuroprotective properties. They can modulate neurotransmitter release and protect against oxidative stress, which is vital in neurodegenerative conditions .
  • Antioxidant Activity :
    • This compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in contexts such as aging and chronic diseases where oxidative damage is prevalent .

Comparative Analysis of Biological Activities

Activity Type Description References
Muscle GrowthPromotes protein synthesis via mTOR activation
NeuroprotectionModulates neurotransmitter release; protects against oxidative stress
Antioxidant PropertiesReduces oxidative stress; potential therapeutic role in chronic diseases

Study 1: Effects on Muscle Recovery

A study involving athletes demonstrated that supplementation with BCAAs, including this compound, led to a significant reduction in muscle soreness post-exercise. Participants who consumed the peptide showed improved recovery times compared to a control group receiving a placebo.

Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function as assessed by behavioral tests. This suggests potential applications for neuroprotective strategies in human medicine.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound can influence metabolic pathways linked to energy production and muscle maintenance. For instance:

  • AMPK Activation : Similar to leucine's effects, this compound may activate AMPK, enhancing fatty acid oxidation and mitochondrial biogenesis .
  • mTOR Pathway Modulation : The compound appears to play a role in modulating the mTOR signaling pathway, which is crucial for cell growth and metabolism .

Clinical Implications

The implications of these findings suggest that this compound could be beneficial not only for athletes but also for individuals with metabolic disorders or age-related muscle loss. Further clinical trials are warranted to explore these potential benefits thoroughly.

Properties

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

IUPAC Name

2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)

InChI Key

NHXZRXLFOBFMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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